Cas no 1124-09-0 (1,2,4-Benzenetriol,5-methyl-)

1,2,4-Benzenetriol,5-methyl- structure
1,2,4-Benzenetriol,5-methyl- structure
Product Name:1,2,4-Benzenetriol,5-methyl-
CAS No:1124-09-0
MF:C7H8O3
MW:140.136622428894
CID:228505
PubChem ID:70758
Update Time:2025-04-19

1,2,4-Benzenetriol,5-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1,2,4-Benzenetriol,5-methyl-
    • 5-methylbenzene-1,2,4-triol
    • toluene-2,4,5-triol
    • 2,4,5-Trihydroxytoluene
    • FE879NYQ80
    • EINECS 214-390-7
    • Q27155549
    • 1-methyl-2,4,5-trihydroxybenzene
    • C18317
    • FT-0777842
    • CHEBI:81668
    • EN300-7309163
    • 1124-09-0
    • SCHEMBL1259029
    • DTXSID70150026
    • 2,4,5-THT
    • UNII-FE879NYQ80
    • 1,2,4-Benzenetriol, 5-methyl-
    • 1,2,4-trihydroxy-5-methylbenzene
    • NS00021528
    • AKOS022633863
    • Inchi: 1S/C7H8O3/c1-4-2-6(9)7(10)3-5(4)8/h2-3,8-10H,1H3
    • InChI Key: QKGQHTCUNGPCIA-UHFFFAOYSA-N
    • SMILES: OC1C=C(C(=CC=1C)O)O

Computed Properties

  • Exact Mass: 140.04734
  • Monoisotopic Mass: 140.047
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 115
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 25
  • XLogP3: 1.2
  • Topological Polar Surface Area: 60.7A^2

Experimental Properties

  • Density: 1.387
  • Boiling Point: 328.4°Cat760mmHg
  • Flash Point: 169.9°C
  • Refractive Index: 1.647
  • PSA: 60.69

1,2,4-Benzenetriol,5-methyl- Pricemore >>

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